Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-
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Overview
Description
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-: is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- typically involves multi-step organic synthesis. Common starting materials might include substituted quinazolines and triazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyridoquinazolines: Similar in structure but may lack the triazole ring.
Triazoloquinazolines: Similar but may have different substituents.
Quinazolinones: Lacking the pyrido and triazole rings.
Uniqueness
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- is unique due to its fused ring system, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
117702-15-5 |
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Molecular Formula |
C13H9N5O |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-methyl-2,8,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C13H9N5O/c1-7-2-5-10-14-8-3-4-9-12(16-17-15-9)11(8)13(19)18(10)6-7/h2-6H,1H3,(H,15,16,17) |
InChI Key |
GHMFZVLBXXNTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C4=NNN=C4C=C3)C=C1 |
Origin of Product |
United States |
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